11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, a chlorobenzylidene group, and an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorobenzylidene thiosemicarbazone. This intermediate is then cyclized with α-haloketones to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with undecanoic acid under acidic or basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity. The use of microwave irradiation and flow chemistry techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, leading to the inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzylidene thiosemicarbazone: An intermediate in the synthesis of the target compound.
Thiazolidinone derivatives: Compounds with similar structural features and biological activities.
Benzoxazole derivatives: Compounds with comparable antimicrobial and anticancer properties
Uniqueness
11-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid is unique due to its specific combination of a thiazolidinone ring, chlorobenzylidene group, and undecanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C21H26ClNO3S2 |
---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
11-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C21H26ClNO3S2/c22-17-12-10-16(11-13-17)15-18-20(26)23(21(27)28-18)14-8-6-4-2-1-3-5-7-9-19(24)25/h10-13,15H,1-9,14H2,(H,24,25)/b18-15- |
InChI Key |
QUSZZJKYNCWHHJ-SDXDJHTJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.